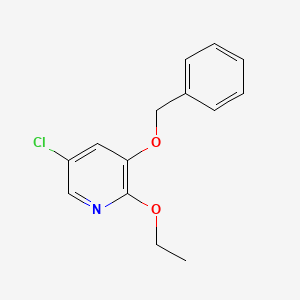

3-(Benzyloxy)-5-chloro-2-ethoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Benzyloxy)-5-chloro-2-ethoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with benzyloxy, chloro, and ethoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzyloxy)-5-chloro-2-ethoxypyridine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may introduce various functional groups onto the pyridine ring .

Aplicaciones Científicas De Investigación

3-(Benzyloxy)-5-chloro-2-ethoxypyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(Benzyloxy)-5-chloro-2-ethoxypyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

3-(Benzyloxy)pyridin-2-amine: Another pyridine derivative with similar structural features.

5-Chloro-2-ethoxypyridine: Lacks the benzyloxy group but shares other substituents.

Uniqueness

3-(Benzyloxy)-5-chloro-2-ethoxypyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

3-(Benzyloxy)-5-chloro-2-ethoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H14ClN2O2

- Molecular Weight : 250.71 g/mol

This compound features a pyridine ring with a benzyloxy group and an ethoxy substituent, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Its benzyloxy group enhances selectivity and potency against MAO-B, making it a candidate for neurodegenerative disorder treatments .

- Cell Signaling Modulation : It may influence signaling pathways related to cell growth and apoptosis, which are vital in cancer biology. This modulation can lead to altered cellular responses in various cancer types .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins. Notably, the compound has shown efficacy against:

- Breast Cancer Cells : Demonstrated significant cytotoxic effects in MCF-7 and MDA-MB-231 cell lines.

- Lung Cancer Cells : Induced apoptosis and inhibited proliferation in A549 cells.

Antimicrobial Activity

The compound also shows antimicrobial properties against various pathogens. Studies have reported its effectiveness against gram-positive and gram-negative bacteria, suggesting potential applications as an antibacterial agent.

Research Findings and Case Studies

A comprehensive review of literature reveals several key studies highlighting the biological activity of this compound:

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Potential areas include:

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

- Structural Modifications : Investigating analogs with improved potency and selectivity.

- Combination Therapies : Exploring synergistic effects with existing anticancer or antimicrobial agents.

Propiedades

IUPAC Name |

5-chloro-2-ethoxy-3-phenylmethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-2-17-14-13(8-12(15)9-16-14)18-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAHLCQXFXIFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Cl)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682442 |

Source

|

| Record name | 3-(Benzyloxy)-5-chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-13-6 |

Source

|

| Record name | 3-(Benzyloxy)-5-chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.